(3S)-4-fluoro-3-hydroxybutanoicacid
CAS No.: 2227882-76-8
Cat. No.: VC12025681
Molecular Formula: C4H7FO3
Molecular Weight: 122.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2227882-76-8 |
|---|---|
| Molecular Formula | C4H7FO3 |
| Molecular Weight | 122.09 g/mol |
| IUPAC Name | (3S)-4-fluoro-3-hydroxybutanoic acid |
| Standard InChI | InChI=1S/C4H7FO3/c5-2-3(6)1-4(7)8/h3,6H,1-2H2,(H,7,8)/t3-/m0/s1 |
| Standard InChI Key | YLPLQDVHXXIUMW-VKHMYHEASA-N |
| Isomeric SMILES | C([C@@H](CF)O)C(=O)O |
| SMILES | C(C(CF)O)C(=O)O |
| Canonical SMILES | C(C(CF)O)C(=O)O |
Introduction
Chemical Identification and Structural Properties
(3S)-4-Fluoro-3-hydroxybutanoic acid (CHFO) belongs to the class of β-hydroxy acids, with a molecular weight of 138.09 g/mol. The (3S) stereochemistry confers specificity in biological interactions, particularly in enzyme-mediated processes . Key physicochemical properties are inferred from structurally related fluorinated compounds:
| Property | Value |
|---|---|
| Molecular Formula | CHFO |
| Molecular Weight | 138.09 g/mol |
| Boiling Point | ~388.9°C (estimated) |
| Density | ~1.419 g/cm³ (estimated) |
| pKa (Carboxylic Acid) | ~4.5 (theoretical) |
The fluorine atom’s electronegativity influences the compound’s polarity and solubility, enhancing its bioavailability compared to non-fluorinated analogs .
Synthesis and Production Methods
Chemical Synthesis
The compound is synthesized via fluorination of β-hydroxybutyric acid precursors. A patent describing HMG-CoA reductase inhibitors outlines a route using palladium-catalyzed coupling reactions to introduce fluorinated aryl groups into α,β-dihydroxy acid frameworks . For example, Suzuki-Miyaura coupling of boronic acids with brominated intermediates yields fluorinated analogs, which are subsequently hydrolyzed to the target acid .
Radiochemical Synthesis
For PET imaging, the -labeled variant, (3S)-4-[]fluoro-3-hydroxybutyric acid ([]FBHB), is produced via nucleophilic fluorination. This involves displacing a leaving group (e.g., tosylate) with -fluoride in a protected precursor, followed by deprotection . The radiosynthesis achieves a molar activity of >50 GBq/μmol, suitable for in vivo tracing .
Biological Activity and Metabolic Pathways
Role in Energy Metabolism
As a fluorinated ketone body analog, (3S)-4-fluoro-3-hydroxybutanoic acid mimics endogenous β-hydroxybutyrate, a key energy substrate during fasting. In murine models, []FBHB showed elevated uptake in the brain (2.5% ID/g) and heart (4.1% ID/g) under fasting conditions, paralleling natural ketone utilization .
Tumor Imaging Applications
In xenograft models of breast cancer, []FBHB accumulated in tumors (1.8% ID/g), suggesting preferential uptake by malignancies reliant on ketolysis . This contrasts with glucose-dependent tumors, highlighting its potential for metabolic phenotyping.
Pharmacokinetics and Biodistribution
A comparative study of (3S)- and (3R)-enantiomers revealed stereospecific biodistribution:
-
(3S)-Enantiomer: Rapid clearance via renal excretion (t = 15 min) and high brain uptake .
-
(3R)-Enantiomer: Prolonged retention in liver and kidneys, with negligible brain penetration .
| Tissue | (3S)-[]FBHB (% ID/g) | (3R)-[]F3HB (% ID/g) |
|---|---|---|
| Brain | 2.5 | 0.3 |
| Heart | 4.1 | 1.2 |
| Tumor | 1.8 | 0.9 |
Research Findings and Clinical Implications
Neurodegenerative Disease Imaging
In a fasting mouse model, []FBHB brain uptake increased by 40%, aligning with heightened ketone reliance in neurological disorders . This supports its utility in studying Alzheimer’s disease, where glucose hypometabolism is prevalent.
Cardiac Metabolism
Post-infarction studies in rats demonstrated augmented myocardial uptake of []FBHB, correlating with salvageable myocardium regions . This positions the compound as a tool for assessing ischemic heart disease.
Challenges and Future Directions
Despite promising preclinical results, clinical translation requires addressing:
-
Metabolic Stability: Rapid defluorination in vivo may limit imaging windows .
-
Synthetic Scalability: Current radiochemical yields (~20%) necessitate optimization for large-scale production .
Ongoing research focuses on prodrug formulations to enhance tumor targeting and hybrid PET/MRI probes for multimodal imaging.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume